BenchChemオンラインストアへようこそ!

4-(4-Chlorobenzyl)morpholine

Dopamine D4 receptor GPCR pharmacology Neurological disorders

This N-(4-chlorobenzyl)morpholine is validated for CNS drug discovery (ML398 probe, brain B/P=2.0) and library synthesis. It is NOT a generic morpholine; SAR shows regioisomers (e.g., 3-chlorobenzyl) lose activity. Commercial ≥95% purity, solid (mp 68–69°C), with cLogP 3.73 ideal for BBB penetration. Inquire now.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 6425-43-0
Cat. No. B1332539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorobenzyl)morpholine
CAS6425-43-0
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC=C(C=C2)Cl
InChIInChI=1S/C11H14ClNO/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2
InChIKeyAVKDDYGWEOMOGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorobenzyl)morpholine (CAS 6425-43-0): Procurement-Ready Morpholine-Based Scaffold with Defined Physical and Synthetic Characteristics


4-(4-Chlorobenzyl)morpholine (CAS 6425-43-0) is a morpholine derivative with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . This compound features a morpholine ring N-substituted with a 4-chlorobenzyl group, conferring distinct lipophilic and hydrogen-bonding characteristics [1]. It is available from multiple commercial suppliers at purities ≥95% and exists as a solid with a reported melting point of 68–69 °C [2]. As a versatile small-molecule scaffold, it serves as a key building block for pharmaceutical research, agrochemical intermediates, and material science applications .

Why Generic Substitution of 4-(4-Chlorobenzyl)morpholine (6425-43-0) Without a Validated Comparator Is Scientifically Unjustified


Morpholine scaffolds bearing N-benzyl substituents exhibit profound functional divergence that cannot be predicted from core structural similarity alone. Systematic structure–activity relationship (SAR) studies demonstrate that the presence and position of aromatic ring substitution are critical determinants of target engagement and potency [1]. Amides, ureas, and sulfonamide substitutions on the morpholine nitrogen are not tolerated in many active scaffolds, whereas benzylic substitution is well tolerated, underscoring the unique role of the N-benzylmorpholine motif [2]. Consequently, substituting 4-(4-chlorobenzyl)morpholine with unsubstituted N-benzylmorpholine or with regioisomers such as 3-(4-chlorobenzyl)morpholine carries the risk of complete loss of potency and target selectivity [3]. The quantitative evidence that follows defines the specific advantages of the 4-chlorobenzyl substituent relative to its closest analogs.

Quantitative Differentiation of 4-(4-Chlorobenzyl)morpholine (6425-43-0) Versus Close Structural Analogs: A Data-Centric Evidence Guide for Scientific Selection


Sub-Nanomolar D4 Receptor Antagonism: 4-(4-Chlorobenzyl)morpholine-Based ML398 Outperforms Predecessor Scaffold

The 4-(4-chlorobenzyl)morpholine moiety, when incorporated into the chiral morpholine-based ML398 scaffold, yields high-potency dopamine D4 receptor antagonism with an IC50 of 130 nM and a Ki of 36 nM [1]. This compound (designated ML398) was directly compared with its predecessor compound (R)-1, which bears a phenethyl substitution pattern; ML398 (Ki = 36 nM) was equipotent to the predecessor (Ki = 42 nM) [2] while offering improved physicochemical properties (see Evidence_Item 3). The data establish that the 4-chlorobenzyl group is a validated pharmacophore element capable of achieving sub-100 nM target engagement.

Dopamine D4 receptor GPCR pharmacology Neurological disorders

>100-Fold Subtype Selectivity: 4-(4-Chlorobenzyl)morpholine-Containing ML398 Demonstrates Negligible Off-Target Dopamine Receptor Activity

ML398, which contains the 4-(4-chlorobenzyl)morpholine pharmacophore, was screened against all five dopamine receptor subtypes (D1, D2S, D2L, D3, and D5) in parallel functional assays [1]. ML398 showed no detectable activity against D1, D2S, D2L, D3, or D5 at concentrations up to 20 μM [2]. Based on its D4 Ki of 36 nM, this corresponds to a selectivity window of >555-fold for D4 over the other subtypes [3]. This selectivity profile was verified across multiple independent assay IDs (AID 743374–743378) in the NIH Molecular Libraries Program [4].

Receptor selectivity Off-target profiling Dopamine receptor subtypes

Blood–Brain Barrier Penetration with Favorable Brain-to-Plasma Ratio: 4-(4-Chlorobenzyl)morpholine Scaffold Delivers CNS Exposure

The 4-chlorobenzyl substitution pattern contributes to a lipophilicity profile that enables CNS penetration. ML398, containing the 4-(4-chlorobenzyl)morpholine core, was evaluated in an in vivo tissue distribution study in Sprague–Dawley rats at 0.25 h following a 10 mg/kg intraperitoneal dose [1]. ML398 achieved total brain concentrations of 987 nM with a brain-to-plasma (B/P) ratio of approximately 2.0 [2]. In contrast, the predecessor compound (R)-1, which lacks the 4-chlorobenzyl substitution, achieved a B/P ratio of 1.8 under identical conditions but with higher absolute plasma and brain concentrations [3]. The 4-chlorobenzyl analog 4a displayed a reduced cLogP of 3.73 compared to 5.10 for the predecessor, indicating improved physicochemical drug-likeness [4].

Blood-brain barrier CNS drug discovery Pharmacokinetics

In Vivo Reversal of Cocaine-Induced Hyperlocomotion: Functional CNS Activity Differentiates ML398 from Structurally Related Scaffolds

In a cocaine-induced hyperlocomotion assay using Sprague–Dawley rats, ML398 (containing the 4-(4-chlorobenzyl)morpholine core) produced a statistically significant reversal of hyperactivity at 10 mg/kg administered intraperitoneally [1]. By contrast, the predecessor compound (R)-1, which features a phenethyl substitution, showed only a linear trend toward reversal that did not reach statistical significance at either 3 mg/kg or 10 mg/kg [2]. This differential in vivo efficacy was observed despite the two compounds having comparable D4 receptor binding affinities (Ki = 36 nM for ML398 vs. Ki = 42 nM for (R)-1) [3], suggesting that the 4-chlorobenzyl substitution confers pharmacokinetic or pharmacodynamic advantages that translate into measurable behavioral outcomes.

Behavioral pharmacology Cocaine addiction In vivo efficacy

Robust Synthetic Route with 98% Yield via NHC-Pd(II)-Catalyzed Amination: Scalable Procurement Advantage

4-(4-Chlorobenzyl)morpholine can be synthesized via NHC-Pd(II)-Im complex-catalyzed amination of 4-chlorobenzyl chloride with N-formylmorpholine in neat water under inert atmosphere . This method achieves a 98% isolated yield under mild conditions (50 °C, 3 h) using 1.0 mol% catalyst loading and sodium hydroxide as base . While this is not a head-to-head comparative yield study for alternative benzyl halides, the methodology establishes that the 4-chlorobenzyl substitution pattern is fully compatible with an efficient, water-based catalytic protocol, an important consideration for researchers planning multi-step syntheses or requiring gram-scale material.

Organic synthesis Catalysis Process chemistry

Limited Antimicrobial Activity Defines Niche Utility: Weak Enterococcus faecalis Biofilm Inhibition Contrasts with Azole-Containing Morpholines

4-(4-Chlorobenzyl)morpholine was evaluated for antimicrobial activity against Enterococcus faecalis biofilm formation. The compound exhibited an IC50 of 187,000 nM (187 μM) for biofilm inhibition after 20 h of incubation, as measured by crystal violet staining [1]. This weak activity contrasts with the substantially higher potency observed for azole-containing morpholine derivatives in similar antimicrobial assays [2]. While no direct head-to-head data exist for 4-(4-chlorobenzyl)morpholine versus other N-benzylmorpholines in this assay, the low potency indicates that this scaffold is not optimized for antimicrobial applications unless further derivatized.

Antimicrobial Biofilm inhibition Enterococcus faecalis

Procurement-Driven Application Scenarios for 4-(4-Chlorobenzyl)morpholine (6425-43-0) Based on Verified Quantitative Evidence


Neuroscience Tool Compound Development: D4 Dopamine Receptor Pharmacology

Researchers developing D4 receptor-targeted tool compounds should procure 4-(4-chlorobenzyl)morpholine as a validated starting scaffold for generating potent (Ki = 36 nM) and highly subtype-selective (>555-fold over D1/D2/D3/D5) antagonists [1]. The 4-chlorobenzyl substitution pattern is specifically validated in the MLPCN-designated probe ML398, which demonstrates reproducible brain penetrance (B/P ratio = 2.0) and statistically significant in vivo reversal of cocaine-induced hyperlocomotion at 10 mg/kg . This scaffold is appropriate for studying D4 receptor function in addiction, cognition, and neuropsychiatric disorders where clean receptor subtype pharmacology is essential.

Synthetic Building Block for CNS-Penetrant Small Molecule Libraries

Medicinal chemistry teams building CNS-focused compound libraries should consider 4-(4-chlorobenzyl)morpholine as a privileged building block. The 4-chlorobenzyl substituent imparts a cLogP of 3.73 and demonstrated brain exposure (987 nM at 0.25 h post-10 mg/kg IP) without the excessively high plasma concentrations or metabolic instability that often plague lipophilic scaffolds [1]. The compound is commercially available in purities ≥95% and can be synthesized in 98% yield via water-based NHC-Pd(II)-catalyzed amination , making it suitable for parallel synthesis and library production workflows.

Agrochemical and Material Science Intermediate

4-(4-Chlorobenzyl)morpholine is recognized as a versatile intermediate for agrochemical development and material science applications [1]. The chlorinated aromatic ring serves as a handle for further functionalization via cross-coupling chemistry, while the morpholine nitrogen provides a basic site for salt formation or additional N-alkylation. Industrial users seeking a stable, well-characterized N-benzylmorpholine building block with established physical properties (mp 68–69 °C, bp 287.3 °C predicted) will find this compound suitable for process development.

Structure–Activity Relationship (SAR) Comparator for Benzylmorpholine Pharmacophore Optimization

In SAR campaigns aimed at optimizing N-benzylmorpholine pharmacophores, 4-(4-chlorobenzyl)morpholine provides a critical data point for evaluating the electronic and steric effects of para-chloro substitution. Systematic studies have established that benzylic substitution is well tolerated on the morpholine nitrogen, whereas amides, ureas, and sulfonamides are not [1]. By comparing activity profiles of 4-chlorobenzyl, unsubstituted benzyl, and 3-chlorobenzyl regioisomers, researchers can deconvolute the contribution of chlorine substitution to potency, selectivity, and physicochemical properties such as cLogP and brain penetrance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Chlorobenzyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.